7-[(2-Chloroanilino)methyl]quinolin-8-ol
Description
7-[(2-Chloroanilino)methyl]quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative featuring a 2-chloroanilino group attached via a methylene bridge at the 7-position of the quinoline core. This structural motif is significant in medicinal and coordination chemistry due to the chelating properties of the 8-hydroxyquinoline scaffold, which enables interactions with metal ions. The 2-chloroanilino substituent introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
160094-89-3 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.743 |
IUPAC Name |
7-[(2-chloroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-1-2-6-14(13)19-10-12-8-7-11-4-3-9-18-15(11)16(12)20/h1-9,19-20H,10H2 |
InChI Key |
ZLZOYFLSGQRGMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NCC2=C(C3=C(C=CC=N3)C=C2)O)Cl |
Synonyms |
7-((2-CHLOROPHENYLAMINO)METHYL)QUINOLIN-8-OL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 8-hydroxyquinoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Position: Activity varies significantly with substituent placement. For example, C5-substituted derivatives (e.g., 5-((p-tolylamino)methyl)quinolin-8-ol) show antiviral activity , while C7-substituted compounds (e.g., Q-4) exhibit anticancer effects .
- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance stability and metal-binding affinity but may reduce solubility .
- Amino Group Modifications: Morpholine or piperazine substituents (e.g., 7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol) improve hydrophilicity, aiding blood-brain barrier penetration .
Physicochemical Properties
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